1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazinium class, characterized by a bicyclic framework combining imidazole and thiazine rings. Its structure features a 2,3-dimethylphenyl substituent at position 1 and a 4-ethoxyphenyl group at position 3, with a hydroxyl group at the bridgehead carbon (C3). Molecular weight calculations based on its formula (C₂₁H₂₅N₂O₂S⁺) yield ~369.5 g/mol (approximated from analogs in ).
Properties
CAS No. |
6998-64-7 |
|---|---|
Molecular Formula |
C22H27N2O2S+ |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C22H27N2O2S/c1-4-26-19-11-9-18(10-12-19)22(25)15-23(21-24(22)13-6-14-27-21)20-8-5-7-16(2)17(20)3/h5,7-12,25H,4,6,13-15H2,1-3H3/q+1 |
InChI Key |
MGACWSMWVPIEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O |
Origin of Product |
United States |
Preparation Methods
Thiazine Ring Formation via Three-Component Reactions
A foundational strategy for imidazo[2,1-b][1,thiazine derivatives involves three-component reactions, as demonstrated in the synthesis of structurally analogous compounds. For example, imidazo[2,1-b][1,thiazins are synthesized via solvent-free condensation of thiohydantoins, aldehydes, and 5,5-dimethylcyclohexane-1,3-dione using p-toluene sulfonic acid (p-TSA) as a catalyst at 120°C. Adapting this method, the target compound could be synthesized by substituting the aldehyde component with 4-ethoxybenzaldehyde and the thiohydantoin with a 2,3-dimethylphenyl-substituted precursor .
Key steps include:
-
Activation of the aldehyde : The 4-ethoxybenzaldehyde undergoes nucleophilic attack by the thiohydantoin derivative in the presence of p-TSA, forming a Schiff base intermediate.
-
Cyclization : The intermediate reacts with a cyclic diketone (e.g., dimedone) to form the thiazine ring, with the 2,3-dimethylphenyl group introduced via the thiohydantoin precursor.
-
Hydroxylation : Post-cyclization oxidation or hydrolysis introduces the hydroxy group at position 3.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | p-TSA (10 mol%) | 78–85 | |
| Temperature | 120°C | 24 h | |
| Solvent | Solvent-free | – |
Stepwise Synthesis via Imidazole-Thiazine Coupling
Preparation of Imidazole Precursors
The imidazo[2,1-b]thiazine core often originates from pre-formed imidazole derivatives. For instance, 3-hydroxyimidazo[2,1-b]thiazines are synthesized by reacting hydroxy-substituted imidazoles with fluoropyridines in the presence of sodium hydride (NaH) and dimethylformamide (DMF). Applied to the target compound:
-
Synthesis of 3-hydroxyimidazo[2,1-b][1,thiazine : React 2,3-dimethylphenyl-substituted imidazole with thiirane under basic conditions to form the thiazine ring.
-
Etherification : Introduce the 4-ethoxyphenyl group via nucleophilic substitution using 4-ethoxybenzyl bromide in DMF with NaH as a base.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiazine formation | Thiirane, NaOH, 12 h | 65–70 | |
| Etherification | NaH, DMF, 24 h, 80°C | 60–68 |
Hydrolysis and Rearrangement Strategies
Base-Mediated Ring Expansion
A cascade reaction involving hydrolysis and skeletal rearrangement is reported for imidazo-thiazolo-triazines, where esters undergo ring expansion in methanol with excess KOH. For the target compound:
-
Ester hydrolysis : Treat a precursor ester (e.g., imidazo[2,1-b]thiazine-3-yl acetate ) with aqueous KOH in methanol.
-
Thiazine ring expansion : The intermediate undergoes base-mediated rearrangement to introduce the hydroxy group and stabilize the cationic imidazo-thiazinium structure.
Critical Parameters :
| Factor | Optimal Condition | Outcome | Source |
|---|---|---|---|
| KOH concentration | 2.5 equivalents | Complete hydrolysis | |
| Solvent | Methanol | High selectivity |
Quaternary Ammonium Salt Formation
Alkylation for Cationic Center
The final step in synthesizing the 1-ium species involves quaternization of the imidazole nitrogen. A general method employs alkyl bromides (e.g., benzyl bromide) in polar aprotic solvents. For the target compound:
-
Alkylation : React the neutral imidazo-thiazine with 2,3-dimethylphenyl bromide in acetonitrile under reflux.
-
Counterion exchange : Precipitate the product as the bromide salt using NaBr.
Typical Protocol :
| Parameter | Detail | Source |
|---|---|---|
| Alkylating agent | 2,3-Dimethylphenyl Br | |
| Solvent | Acetonitrile, reflux | |
| Reaction time | 6–8 h |
Characterization and Analytical Validation
Spectroscopic Confirmation
-
1H NMR : Signals for the 2,3-dimethylphenyl group appear as two singlets at δ 2.25–2.35 ppm (6H, CH3). The 4-ethoxyphenyl group shows a triplet for the ethoxy CH3 (δ 1.35 ppm) and a quartet for the CH2 (δ 3.95 ppm).
-
13C NMR : The quaternary carbon at position 3 (C-OH) resonates at δ 75–80 ppm, while the imidazolium carbon appears at δ 145–150 ppm.
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H2O 70:30) typically shows a single peak with >95% purity for the bromide salt.
Challenges and Optimization Opportunities
Yield Limitations in Multi-Step Sequences
The cumulative yield for multi-step synthesis (e.g., thiazine formation → etherification → quaternization) rarely exceeds 40%. Optimization strategies include:
Byproduct Formation during Quaternization
Competing N-alkylation at the thiazine nitrogen can occur, necessitating:
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using reagents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b][1,3]thiazine structure. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit DNA replication and cell division, which are hallmarks of cancer progression. It has been shown to interact with key kinases involved in tumorigenesis, thereby affecting cancer cell survival and proliferation .
- Case Studies : In vitro studies demonstrated that derivatives of imidazo[2,1-b][1,3]thiazines showed significant activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard treatments like cisplatin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to possess:
- Broad-spectrum Activity : Compounds with thiadiazole and thiazine moieties have shown effectiveness against both gram-positive and gram-negative bacteria .
- Case Studies : Research has indicated that derivatives of related structures exhibit significant antibacterial activity against various pathogenic strains .
Anti-inflammatory Effects
The imidazo[2,1-b][1,3]thiazine derivatives are also being investigated for their anti-inflammatory properties:
- Mechanisms : The compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings : Preliminary studies suggest that these compounds can reduce inflammation in animal models of inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds. Modifications in the phenyl rings and the imidazo[2,1-b][1,3]thiazine core have been shown to influence:
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed study, including binding assays and molecular modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural/functional differences are summarized below:
Key Findings from Research on Analogous Compounds
- Anticancer Activity: Imidazo-thiazinones with nitro or halogen substituents (e.g., 4-nitrophenyl) show moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM) . The ethoxy group in the target compound may reduce cytotoxicity compared to nitro analogs but improve selectivity .
- Antimicrobial Potential: A 2015 study on imidazo-thiadiazoles (structurally similar) demonstrated MIC values of 8–32 μg/mL against Mycobacterium tuberculosis . The target compound’s 2,3-dimethylphenyl group may enhance membrane permeability, though this requires validation .
- Structural Flexibility: The hydroxyl group at C3 in the target compound allows hydrogen bonding with biological targets, a feature shared with methylofuran cofactors in Methanothermobacter thermautotrophicus (). This contrasts with non-hydroxylated analogs like those in , which lack this interaction site.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~70–80% structural similarity with bromophenyl/nitrophenyl analogs () but only ~50–60% with non-hydroxylated derivatives. This suggests divergent biological profiles, particularly in target binding and metabolic pathways.
Biological Activity
The compound 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a member of the imidazothiazine family and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and provides a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydro-imidazo-thiazine core substituted with dimethyl and ethoxy phenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazothiazines exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the thiazine ring is often linked to enhanced interaction with microbial enzymes, leading to increased efficacy against pathogens .
Cytotoxicity and Selectivity
The cytotoxic effects of imidazothiazines have been evaluated in various cancer cell lines. The compound's selectivity index (SI), defined as the ratio of cytotoxicity in normal cells to that in cancer cells, is crucial for assessing its therapeutic viability. Compounds with high SI values indicate a favorable profile for further development . Preliminary data suggests that modifications in the phenyl substituents can influence both cytotoxicity and selectivity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Ethoxy Group : The ethoxy substitution has been shown to modulate receptor interactions, potentially increasing binding affinity to target proteins involved in disease pathways .
Table 1 summarizes some related compounds and their biological activities:
| Compound Name | Structure | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound A | Structure A | 5 μg/mL | 20 μM |
| Compound B | Structure B | 10 μg/mL | 15 μM |
| Compound C | Structure C | 8 μg/mL | 25 μM |
Case Studies
Several case studies have highlighted the potential applications of imidazothiazines in treating infectious diseases and cancer. For example:
- Study on Antimicrobial Efficacy : A compound structurally similar to our target demonstrated significant activity against Staphylococcus aureus with an MIC value of 4 μg/mL, suggesting that our compound may exhibit comparable efficacy .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines indicated that imidazothiazines could induce apoptosis through caspase activation pathways. These findings warrant further investigation into the specific mechanisms by which our compound operates .
Q & A
Q. What are the standard synthetic routes for synthesizing this imidazo-thiazinium compound?
The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation of substituted phenyl precursors with heterocyclic intermediates.
- Cyclization steps under controlled pH and temperature (e.g., 60–80°C in THF or ethanol).
- Use of coupling agents like T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) to facilitate ring closure . Critical parameters include solvent choice (e.g., THF, dichloromethane), reaction time (12–24 hours), and purification via flash chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- X-ray crystallography to resolve stereochemistry and verify the hydroxy group’s spatial orientation .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What are the primary biological activities reported for this compound?
While direct data on this compound is limited, structurally analogous imidazo-thiazinium derivatives exhibit:
- Anticancer activity : Inhibition of kinase enzymes via π-π stacking interactions with aromatic residues in ATP-binding pockets.
- Anti-inflammatory effects : Suppression of COX-2 expression in vitro . Substituents like the 4-ethoxyphenyl group enhance lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization requires:
- Catalyst screening : T3P or pyridine improves cyclization efficiency by reducing side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol aids in recrystallization .
- Temperature control : Lower temperatures (25–40°C) minimize decomposition during sensitive steps like thioamide formation .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Substituent effects : The 2,3-dimethylphenyl group’s steric hindrance vs. electron-donating 4-ethoxyphenyl moiety alters target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect potency. Methodological mitigation :
- Standardize assays using WHO-recommended cell lines.
- Perform comparative docking studies to predict binding affinities across homologs .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes to assess metabolic stability.
- QSAR modeling : Correlates substituent electronegativity with logP values to predict blood-brain barrier penetration .
- MD simulations : GROMACS evaluates aqueous solubility by analyzing hydrogen-bonding dynamics with water molecules .
Q. How do structural modifications influence the compound’s stability under physiological conditions?
- Hydroxy group oxidation : The 3-hydroxy moiety is prone to glucuronidation; replacing it with a methoxy group improves metabolic stability .
- Heterocyclic ring saturation : Reducing the 2,3,6,7-tetrahydrothiazine ring to a fully saturated form enhances conformational rigidity, reducing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
